5-Hydroxy-2-phenyl-2H-pyrazolo(3,4-d)pyrimidine-4,6(5H,7H)-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-phenyl-2H-pyrazolo(3,4-d)pyrimidine-4,6(5H,7H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with formic acid, followed by cyclization to form the desired compound. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-2-phenyl-2H-pyrazolo(3,4-d)pyrimidine-4,6(5H,7H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced functional groups .
Scientific Research Applications
5-hydroxy-2-phenyl-2H-pyrazolo(3,4-d)pyrimidine-4,6(5H,7H)-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex chemical entities and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Mechanism of Action
The mechanism by which 5-hydroxy-2-phenyl-2H-pyrazolo(3,4-d)pyrimidine-4,6(5H,7H)-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-hydroxy-2-phenyl-2H-pyrazolo(3,4-d)pyrimidine-4,6(5H,7H)-dione include:
- 5-hydroxy-2-phenyl-1H-pyrazolo(3,4-d)pyrimidine-4,6(5H,7H)-dione
- This compound derivatives with various substituents .
Uniqueness
The uniqueness of this compound lies in its specific structural features and the range of reactions it can undergo. Its achiral nature and lack of defined stereocenters make it distinct from many other compounds with similar structures .
Properties
CAS No. |
16078-64-1 |
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Molecular Formula |
C11H8N4O3 |
Molecular Weight |
244.21 g/mol |
IUPAC Name |
5-hydroxy-2-phenyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione |
InChI |
InChI=1S/C11H8N4O3/c16-10-8-6-14(7-4-2-1-3-5-7)13-9(8)12-11(17)15(10)18/h1-6,18H,(H,12,13,17) |
InChI Key |
VHBTVMGSWKUTBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C3C(=N2)NC(=O)N(C3=O)O |
Origin of Product |
United States |
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